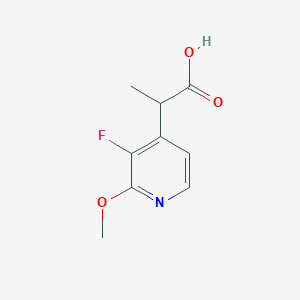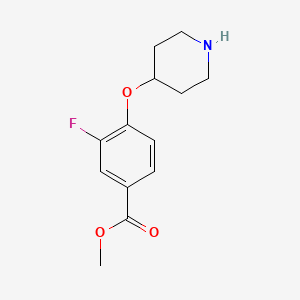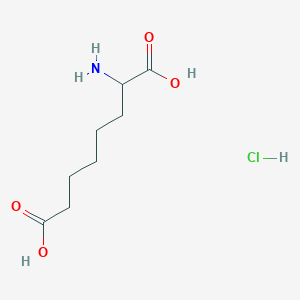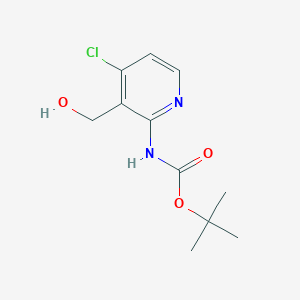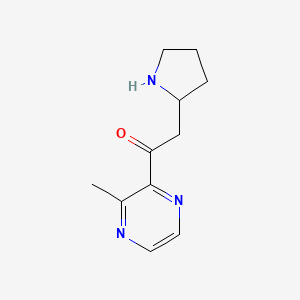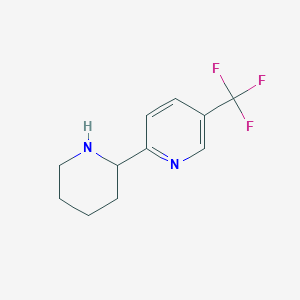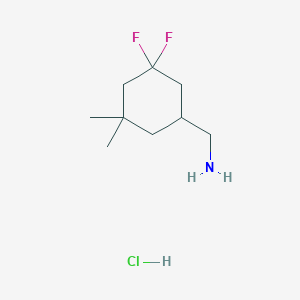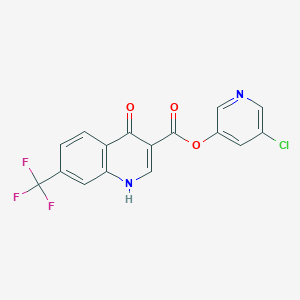![molecular formula C32H31N5O4 B13090371 (1R,2R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-(1-hydroxy-2,2,2-triphenylethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B13090371.png)
(1R,2R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-(1-hydroxy-2,2,2-triphenylethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-(1-hydroxy-2,2,2-triphenylethyl)-6,6-dimethyl-3-oxabicyclo[310]hexane-1,5-diol is a complex organic compound with a unique structure that combines a purine base with a bicyclic hexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-(1-hydroxy-2,2,2-triphenylethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol typically involves multiple steps, starting with the preparation of the purine base and the bicyclic hexane ring separately. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include strong bases, protecting groups, and catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
(1R,2R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-(1-hydroxy-2,2,2-triphenylethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The purine base can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while nucleophilic substitution on the purine base can introduce various functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, (1R,2R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-(1-hydroxy-2,2,2-triphenylethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with nucleic acids makes it a valuable tool in genetic research.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in areas such as cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of (1R,2R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-(1-hydroxy-2,2,2-triphenylethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific cellular pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
相似化合物的比较
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Cyclopentyladenosine: A compound with a bicyclic structure similar to the hexane ring in the target compound.
Triphenylethanol: A compound with a triphenylethyl group similar to the one in the target compound.
Uniqueness
What sets (1R,2R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-(1-hydroxy-2,2,2-triphenylethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol apart is its combination of a purine base with a bicyclic hexane ring and a triphenylethyl group. This unique structure allows for diverse interactions and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C32H31N5O4 |
|---|---|
分子量 |
549.6 g/mol |
IUPAC 名称 |
(1R,2R,4R,5R)-2-(6-aminopurin-9-yl)-4-(1-hydroxy-2,2,2-triphenylethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol |
InChI |
InChI=1S/C32H31N5O4/c1-29(2)31(39)25(41-28(32(29,31)40)37-19-36-23-26(33)34-18-35-27(23)37)24(38)30(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19,24-25,28,38-40H,1-2H3,(H2,33,34,35)/t24?,25-,28-,31+,32-/m1/s1 |
InChI 键 |
ZIBLXALKKBDGQN-LZSIJNTNSA-N |
手性 SMILES |
CC1([C@@]2([C@]1([C@@H](O[C@@H]2C(C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)N6C=NC7=C(N=CN=C76)N)O)O)C |
规范 SMILES |
CC1(C2(C1(C(OC2C(C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)N6C=NC7=C(N=CN=C76)N)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


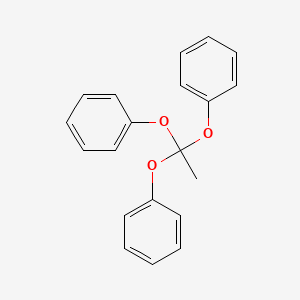
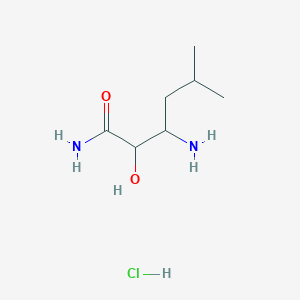
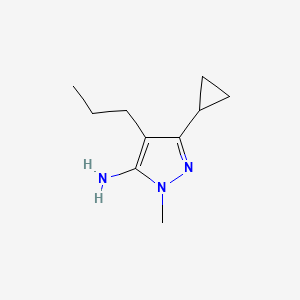
![tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate](/img/structure/B13090303.png)
![(4'S)-6-Bromo-1'-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13090306.png)
